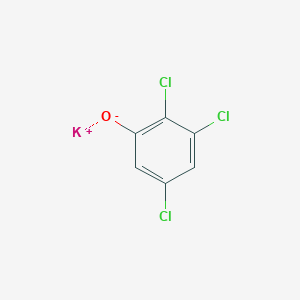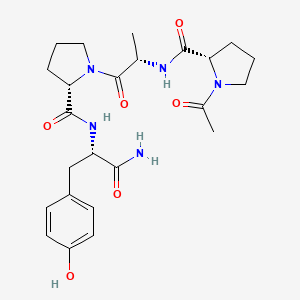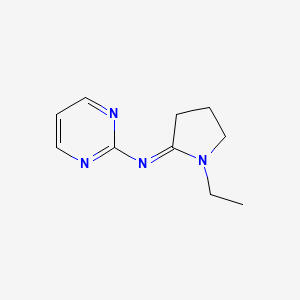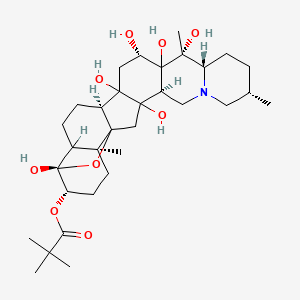
Potassium 2,3,5-trichlorophenoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2,3,5-trichlorophenoxide is a chemical compound with the molecular formula C6H2Cl3OK. It is the potassium salt of 2,3,5-trichlorophenol, a chlorinated phenol. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 2,3,5-trichlorophenoxide can be synthesized through the neutralization of 2,3,5-trichlorophenol with potassium hydroxide. The reaction typically involves dissolving 2,3,5-trichlorophenol in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2,3,5-trichlorophenoxide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of less chlorinated phenols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used in these reactions.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products can range from quinones to carboxylic acids.
Reduction: Products include less chlorinated phenols or completely dechlorinated phenols.
Applications De Recherche Scientifique
Potassium 2,3,5-trichlorophenoxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of potassium 2,3,5-trichlorophenoxide involves its interaction with cellular components. In biological systems, it can disrupt cell membranes and inhibit enzyme activity, leading to antimicrobial effects. The compound targets specific molecular pathways, including those involved in cell wall synthesis and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 2,4,6-trichlorophenoxide
- Potassium 3,4,5-trichlorophenoxide
- Potassium 2,3,4-trichlorophenoxide
Uniqueness
Potassium 2,3,5-trichlorophenoxide is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to other trichlorophenoxides, it may exhibit different reactivity and efficacy in various applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
58200-72-9 |
|---|---|
Formule moléculaire |
C6H2Cl3KO |
Poids moléculaire |
235.5 g/mol |
Nom IUPAC |
potassium;2,3,5-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.K/c7-3-1-4(8)6(9)5(10)2-3;/h1-2,10H;/q;+1/p-1 |
Clé InChI |
LWKRLBALOOWRMF-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C(=C1[O-])Cl)Cl)Cl.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,1,5,5,5-Hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12710777.png)







